molecular formula C11H10FI B12977546 1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane

1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B12977546
M. Wt: 288.10 g/mol
InChI Key: YOXMPORBSKNZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The presence of both fluorine and iodine atoms in the molecule adds to its reactivity and potential utility in different chemical reactions.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the product through optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Medicine: Due to its structural similarity to certain bioactive molecules, it can be used in the design and development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in the combination of the fluorophenyl and iodine substituents, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H10FI

Molecular Weight

288.10 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C11H10FI/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2

InChI Key

YOXMPORBSKNZDH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=C(C=C3)F

Origin of Product

United States

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